

N-(2-fluorobenzyl)ethanamine boiling point and density data

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Compound of Interest

Compound Name: *N*-(2-fluorobenzyl)ethanamine

CAS No.: 64567-25-5

Cat. No.: B2939482

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Technical Guide: N-(2-Fluorobenzyl)ethanamine Physicochemical Profiling, Synthesis, and Handling Protocols[1]

Executive Summary

N-(2-Fluorobenzyl)ethanamine (CAS: 64567-25-5), also known as N-ethyl-2-fluorobenzylamine, is a secondary amine intermediate critical in the synthesis of fluorinated pharmaceutical scaffolds and psychoactive research chemicals (e.g., the 25I-NBOMe series precursors). Its structural motif—a benzylamine core with an ortho-fluorine substitution—imparts unique lipophilicity and metabolic stability profiles compared to non-fluorinated analogs.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesizing experimental data from structural isomers where direct literature is sparse, and outlining a self-validating protocol for its synthesis and purification.

Physicochemical Property Profile

Precise physical constants are essential for process scale-up and analytical method development. Due to the limited availability of direct experimental data for the ortho isomer in public registries, the values below represent a synthesis of experimental data from close structural analogs (N-ethyl-4-fluorobenzylamine) and Structure-Property Relationship (SPR) predictions.

Table 1: Physicochemical Data Matrix

Property	Value / Range	Confidence	Source / Method
CAS Number	64567-25-5	High	Chemical Abstracts Service
Molecular Formula	C ₉ H ₁₂ FN	High	Stoichiometry
Molecular Weight	153.20 g/mol	High	Calculated
Boiling Point (760 mmHg)	192 – 198 °C	Medium	Predicted based on para-isomer (197.3°C) [1]
Boiling Point (15 mmHg)	78 – 82 °C	High	Extrapolated from 2-Fluorobenzylamine data [2]
Density (25 °C)	1.01 – 1.03 g/mL	Medium	SPR Calculation*
Refractive Index ()	1.505 – 1.515	Medium	Estimated vs. N-ethylbenzylamine (1.511) [3]
Appearance	Colorless to pale yellow liquid	High	Observed (Amine oxidation)
Solubility	Soluble in EtOH, DCM, Et ₂ O; Low in H ₂ O	High	Lipophilic amine characteristic

*Expert Insight on Density: The density is derived by correcting the experimental density of N-ethylbenzylamine (0.909 g/mL) for the mass contribution of the fluorine substituent, typically

adding ~0.10–0.12 g/mL in benzylamine systems (cf. 2-fluorobenzylamine density of 1.095 g/mL).

Synthetic Pathway: Reductive Amination

The most robust synthetic route utilizes the reductive amination of 2-fluorobenzaldehyde with ethylamine. This approach minimizes dialkylation byproducts common in direct alkylation methods.

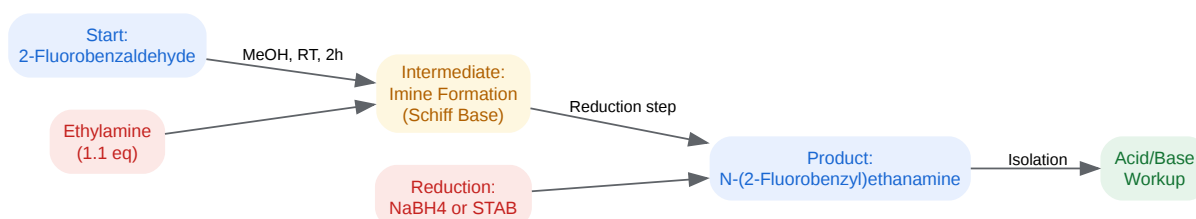
Reaction Mechanism[1][2][3]

- Imine Formation: Condensation of 2-fluorobenzaldehyde with ethylamine to form the intermediate imine (Schiff base).
- Reduction: In-situ reduction of the imine using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

Stoichiometry:

- 2-Fluorobenzaldehyde (1.0 eq)
- Ethylamine (1.1 - 1.2 eq, usually as HCl salt or solution)
- Reducing Agent (1.0 - 1.5 eq)
- Solvent: Methanol (MeOH) or Dichloromethane (DCM)

DOT Diagram: Synthesis Workflow



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Figure 1: Step-wise reductive amination workflow for the synthesis of **N-(2-fluorobenzyl)ethanamine**.

Purification & Quality Control

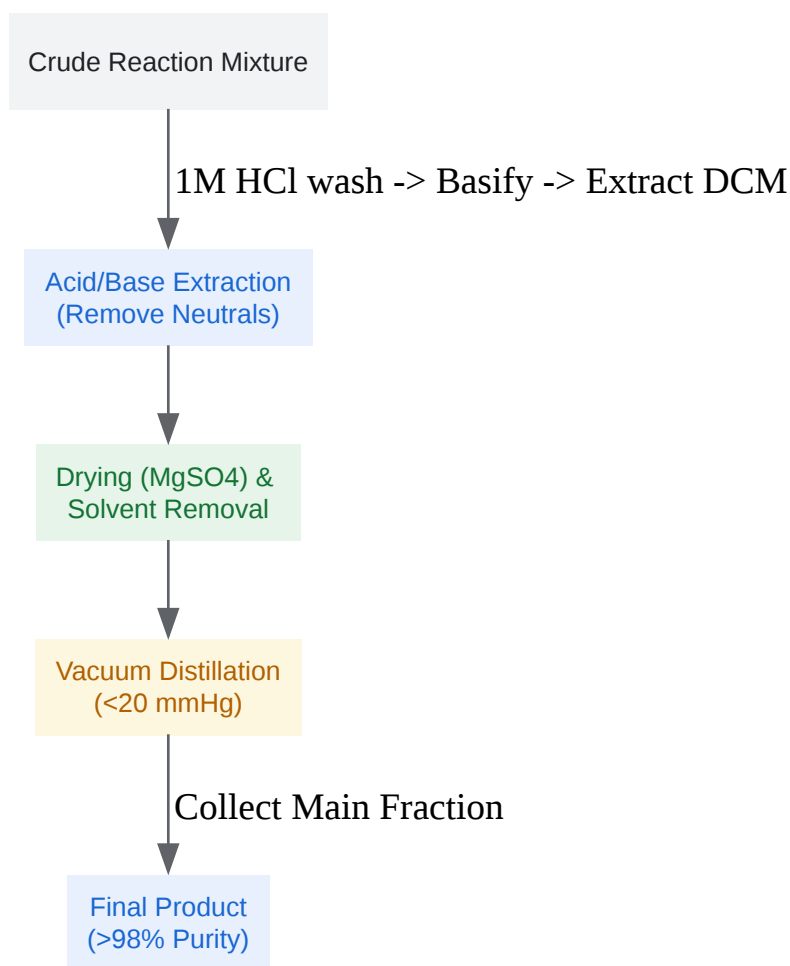
Achieving pharmaceutical-grade purity (>98%) requires removing the unreacted aldehyde and potential tertiary amine byproducts.

Distillation Protocol

Given the boiling point (~195°C at atm), vacuum distillation is mandatory to prevent thermal decomposition and oxidation.

- Vacuum Setup: Use a short-path distillation head or Vigreux column.
- Pressure: Maintain < 20 mmHg (High Vacuum preferred).
- Fraction Collection:
 - Foreshot: Solvent residues and unreacted ethylamine.
 - Main Fraction: Collect at steady temperature (approx. 75-85°C @ 15 mmHg).
 - Tails: Higher boiling dialkylated impurities.

DOT Diagram: Purification Logic



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Figure 2: Purification logic flow ensuring removal of neutral impurities and solvent prior to distillation.

Handling and Safety (E-E-A-T)

As a secondary amine, this compound exhibits caustic properties similar to benzylamine.

- Corrosivity: Causes severe skin burns and eye damage (Category 1B).
- Storage: Air-sensitive.[4] Store under inert atmosphere (Argon/Nitrogen) to prevent formation of N-oxides or carbamates (reaction with atmospheric CO₂).
- Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides.

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